molecular formula C24H18N4O2 B2607608 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-35-5

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B2607608
CAS No.: 1291862-35-5
M. Wt: 394.434
InChI Key: GBIMFYJTIOSZJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains phenyl and ethyl groups.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of related compounds often involves the creation of derivatives that incorporate various chemical moieties, including 1,2,4-triazole, 1,3,4-oxadiazole, and phthalazinone structures. These syntheses aim to explore the antimicrobial, anticancer, and other biological activities of the compounds. For instance, the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives from 2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine has been documented to study their antimicrobial activity (El-hashash, El-Kady, Taha, & El-Shamy, 2012).

Biological Activities

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds with structures related to "4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one." For example, derivatives have been shown to possess antimicrobial activity against various bacteria and fungi strains, indicating their potential as lead compounds for developing new antimicrobial agents. Specifically, compounds with 1,3,4-oxadiazole and triazole rings have been reported to show significant antibacterial and antifungal activities (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Peethambar, & Gaddam, 2010).

Anticancer Activity

The compound's structure is of interest in anticancer research as well. Studies involving derivatives have evaluated their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, derivatives of phthalazinone incorporating 1,3,4-oxadiazole and 1,3-thiazol-2-yl groups have shown moderate to excellent anticancer activity, with some compounds exhibiting higher activity than reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-12-14-17(15-13-16)22-25-23(30-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMFYJTIOSZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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